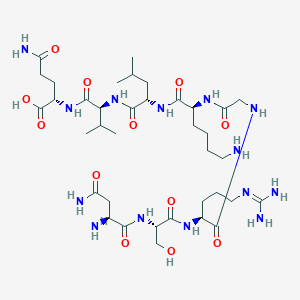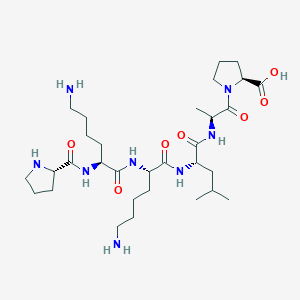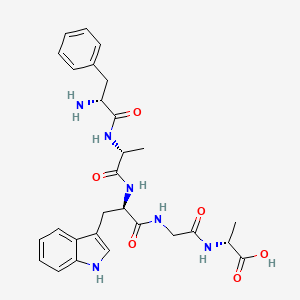![molecular formula C21H13NS3 B12597195 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile CAS No. 634602-04-3](/img/structure/B12597195.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is a complex organic compound known for its unique structure and properties. It features a benzonitrile group attached to a conjugated system of thiophene rings, which imparts significant electronic properties. This compound is of interest in various fields, including materials science and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and acetylene derivatives.
Coupling Reactions: The thiophene rings are then coupled with a benzonitrile derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the ethenyl linkage between the thiophene rings and the benzonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学的研究の応用
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers for use in light-emitting diodes (LEDs) and field-effect transistors (FETs).
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
作用機序
The compound exerts its effects primarily through its conjugated system, which allows for efficient charge transport and electronic interactions. The thiophene rings and benzonitrile group contribute to the overall electronic properties, making it suitable for use in electronic devices. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate charge separation and transport .
類似化合物との比較
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene (BDT): Another compound with a similar thiophene-based structure, used in organic electronics.
2,5-Dithiophen-2-ylthiophene: A simpler analog with fewer thiophene rings.
Uniqueness
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is unique due to its extended conjugated system and the presence of both thiophene and benzonitrile groups. This combination imparts superior electronic properties compared to simpler analogs, making it highly valuable in advanced materials and electronic applications .
特性
CAS番号 |
634602-04-3 |
|---|---|
分子式 |
C21H13NS3 |
分子量 |
375.5 g/mol |
IUPAC名 |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H13NS3/c22-14-16-7-5-15(6-8-16)9-10-17-13-20(18-3-1-11-23-18)25-21(17)19-4-2-12-24-19/h1-13H |
InChIキー |
JGXJRHXROQGKBV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)



![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)

![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)

![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

